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molecular formula C17H24N2O3 B3107940 Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate CAS No. 162997-32-2

Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate

Cat. No. B3107940
M. Wt: 304.4 g/mol
InChI Key: ZOURZNDIJCPKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442064

Procedure details

To a solution of 21.4 g of 1-tert.butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine in 250 ml of anhydrous dimethylformamide are added, at -10° C., 9.5 g of 1-hydroxy-(1H)-benzotriazole and 17.3 g of N,N'-dicyclohexylcarbodiimide. The mixture is stirred for 15 minutes at -10° C. and the temperature is allowed to come up to ambient temperature within 1 hour. Then at -10° C. 20 ml of conc. ammonia are added dropwise with vigorous stirring. The mixture is stirred for 1 hour at -10° C. and for a further 2 hours at ambient temperature. The solvent is removed under reduced pressure. The residue remaining is suspended in water and the aqueous phase is extracted four times with ethyl acetate. The combined ethyl acetate phases are filtered, the filtrate is dried over sodium sulphate and the solvent is removed under reduced pressure. The residue remaining is chromatographed over silica gel. Yield: 17.5 g (82% of theory), Melting point: 188°-191° C. Rf value: 0.36 (silica gel; ethyl acetate/cyclohexane=4:1)
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([OH:22])=O)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[N:24]1C2C=CC=CC=2N=N1.C1(N=C=NC2CCCCC2)CCCCC1.N>CN(C)C=O>[NH2:24][C:20]([C:17]1[CH:18]=[CH:19][C:14]([CH:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]2)=[CH:15][CH:16]=1)=[O:22]

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to come up to ambient temperature within 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at -10° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at -10° C. and for a further 2 hours at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted four times with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The combined ethyl acetate phases are filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue remaining is chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC(=O)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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